molecular formula C11H10Cl2O4 B8607522 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid

Cat. No.: B8607522
M. Wt: 277.10 g/mol
InChI Key: KJCKIDCFGOHRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is an organic compound with the molecular formula C11H10Cl2O4. It is a derivative of butyric acid and contains a dichlorophenoxy group, which is known for its various applications in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid typically involves the reaction of 2,3-dichloro-4-formylphenol with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxybutyric acid derivatives.

Scientific Research Applications

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-dichloro-4-formylphenoxy)Butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The dichlorophenoxy group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes and modulate their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butyric acid: Another derivative of butyric acid with similar structural features but different substitution patterns.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group but different overall structure.

Uniqueness

4-(2,3-dichloro-4-formylphenoxy)Butanoic acid is unique due to its specific substitution pattern and the presence of a formyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

4-(2,3-dichloro-4-formylphenoxy)butanoic acid

InChI

InChI=1S/C11H10Cl2O4/c12-10-7(6-14)3-4-8(11(10)13)17-5-1-2-9(15)16/h3-4,6H,1-2,5H2,(H,15,16)

InChI Key

KJCKIDCFGOHRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)OCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,3-dichloro-4-formylphenol (5.73 g., 0.03 mole), ethyl 4-bromobutyrate (11.7 g., 0.06 mole) and potassium carbonate (8.28 g., 0.06 mole) in dimethylformamide (25 ml.) is heated at 50°-60° C. for 11/2 hours. Water (50 ml.) is added and the mixture is extracted with ether. The ether extract is dried and evaporated. To the residue is added a solution composed of 48 ml. of 40% sodium bisulfite and 12 ml. of alcohol. The precipitated 4isulfite addition compound then is washed with alcohol and ether. The solid is suspended in water heated in a steam bath. An oily layer of the free aldehyde is formed. The hot water then is decanted and the oily layer is extracted with ether and the ether evaporated. The residue is heated to 80° C. in a mixture of potassium hydroxide (2.8 g.), methanol (30 ml.) and water (5 ml.), the resulting solution is evaporated to dryness and the residue dissolved in water. Upon acidification a solid separates. The solid is crystallized from benzene to obtain 2.9 g. of 4-(2,3-dichloro-4-formylphenoxy)butyric acid, M.P. 147°-148° C.
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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